1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that includes a bromophenyl group, an azabicyclo octane system, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a synthetic intermediate in the preparation of various bioactive molecules .
Preparation Methods
The synthesis of 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction methods, often employing palladium-catalyzed reactions . The bromophenyl group is introduced via a substitution reaction, and the final product is obtained through a series of acylation and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the azabicyclo[3.2.1]octane system provides rigidity and spatial orientation for optimal interaction . Pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives and pyrrolidine-2,5-dione analogs. Compared to these, 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which enhances its binding affinity and specificity . Examples of similar compounds include tropane alkaloids and other bicyclic nitrogen-containing heterocycles .
Properties
IUPAC Name |
1-[8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c20-13-3-1-12(2-4-13)9-19(25)21-14-5-6-15(21)11-16(10-14)22-17(23)7-8-18(22)24/h1-4,14-16H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDQFNZXKGQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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